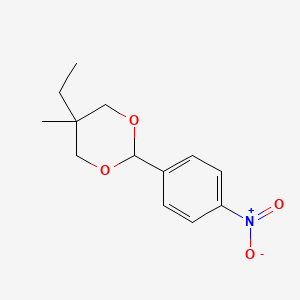
5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane, also referred to as EMND, is a cyclic dioxane compound composed of five carbon atoms, eight hydrogen atoms, two nitro groups, and one oxygen atom. It has been used extensively in organic synthesis and has been studied for its potential applications in areas such as medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Optical Storage Applications
- Cooperative Motion in Amorphous Polymers : A study by Meng et al. (1996) in "Macromolecules" discusses the synthesis of polymers involving nitrophenyl and dioxane derivatives, highlighting their application in reversible optical storage. The copolymers exhibit photoinduced birefringence, a property crucial for optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthesis and Chemical Properties
- Synthesis of Benzofuran Derivatives : Suzuki (1985) in the "Bulletin of the Chemical Society of Japan" details the synthesis of benzofuran compounds using dioxane and nitrophenyl derivatives. This synthesis is important for producing compounds with potential pharmaceutical applications (Suzuki, 1985).
- Novel Bismetallophthalocyanines : A study by Özer et al. (2007) in the "European Journal of Inorganic Chemistry" discusses the synthesis of cofacial bismetallophthalocyanines using a dioxane-based precursor. These compounds show potential in electrochemical applications (Özer, Altındal, Özkaya, Salih, Bulut, & Bekaroğlu, 2007).
Antimicrobial Activity
- Antimicrobial Properties of Substituted Dioxanes : Lappas, Hirsch, and Winely (1976) in the "Journal of Pharmaceutical Sciences" explored the antimicrobial activity of various 5-nitro-1, 3-dioxane derivatives, finding that certain substitutions enhanced this activity significantly (Lappas, Hirsch, & Winely, 1976).
Molecular Structure and Conformation
- Conformational Effects in Compounds : Riddell and Robinson (1967) in "Tetrahedron" studied the conformational equilibria in 5-alkyl-1,3-dioxanes, including compounds with nitrophenyl groups. Understanding these conformations is vital for designing molecules with specific properties (Riddell & Robinson, 1967).
Electrophilic and Catalytic Properties
- Catalysis and Reaction Kinetics : Studies have examined the role of dioxane derivatives in catalytic processes and reaction kinetics, demonstrating their potential in synthetic chemistry and material science. For instance, the work by Liu, Neverov, and Brown (2008) in the "Journal of the American Chemical Society" discusses a Zn(II) complex catalyzing the hydrolysis of a DNA model, highlighting the significance of dioxane derivatives in biomolecular chemistry (Liu, Neverov, & Brown, 2008).
Eigenschaften
IUPAC Name |
5-ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-13(2)8-17-12(18-9-13)10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLDZCSYOXQNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

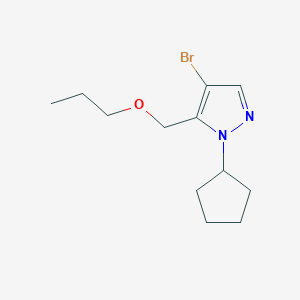
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2888163.png)
![3,4-Dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2888164.png)
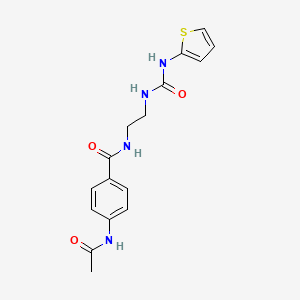
![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2888166.png)
![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2888167.png)
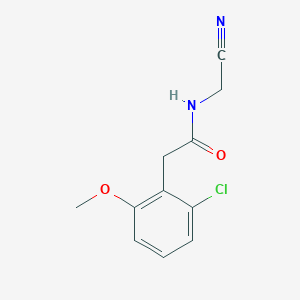
![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)
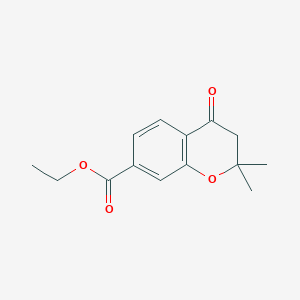
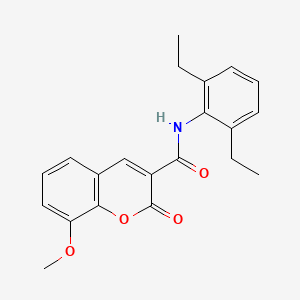
![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)
![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)

![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)